molecular formula C14H21N3 B13917419 (9aR)-2-Benzyl-1,3,4,6,7,8,9,9a-octahydropyrazino[1,2-a]pyrazine

(9aR)-2-Benzyl-1,3,4,6,7,8,9,9a-octahydropyrazino[1,2-a]pyrazine

Cat. No.: B13917419
M. Wt: 231.34 g/mol
InChI Key: BDJDGOJLRMBDOS-CQSZACIVSA-N
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Description

(9aR)-2-Benzyl-1,3,4,6,7,8,9,9a-octahydropyrazino[1,2-a]pyrazine is a complex organic compound with a unique structure that includes a benzyl group attached to an octahydropyrazino[1,2-a]pyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9aR)-2-Benzyl-1,3,4,6,7,8,9,9a-octahydropyrazino[1,2-a]pyrazine typically involves multi-step organic reactions. One common method includes the use of a copper-catalyzed oxidative dehydrogenative [3 + 2] annulation of oximes with α-amino ketones. This method handles O-acyl oximes as both internal oxidants and three-atom-unit components combined with the copper catalyst to drive catalytically generated oxime nitrogen-centered radicals and oxidative dehydrogenation of the α-amino ketones .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

(9aR)-2-Benzyl-1,3,4,6,7,8,9,9a-octahydropyrazino[1,2-a]pyrazine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

(9aR)-2-Benzyl-1,3,4,6,7,8,9,9a-octahydropyrazino[1,2-a]pyrazine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazine derivatives and benzyl-substituted heterocycles. Examples include methylammonium lead halides and other organic compounds with similar structural features .

Uniqueness

What sets (9aR)-2-Benzyl-1,3,4,6,7,8,9,9a-octahydropyrazino[1,2-a]pyrazine apart is its unique combination of a benzyl group with an octahydropyrazino[1,2-a]pyrazine core, which may confer specific chemical and biological properties not found in other compounds.

Properties

Molecular Formula

C14H21N3

Molecular Weight

231.34 g/mol

IUPAC Name

(9aR)-2-benzyl-1,3,4,6,7,8,9,9a-octahydropyrazino[1,2-a]pyrazine

InChI

InChI=1S/C14H21N3/c1-2-4-13(5-3-1)11-16-8-9-17-7-6-15-10-14(17)12-16/h1-5,14-15H,6-12H2/t14-/m1/s1

InChI Key

BDJDGOJLRMBDOS-CQSZACIVSA-N

Isomeric SMILES

C1CN2CCN(C[C@H]2CN1)CC3=CC=CC=C3

Canonical SMILES

C1CN2CCN(CC2CN1)CC3=CC=CC=C3

Origin of Product

United States

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